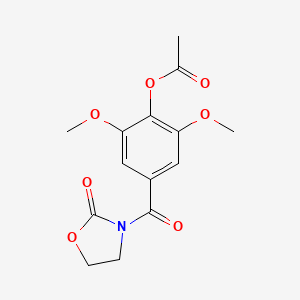

2-Oxazolidinone, 3-(4-(acetyloxy)-3,5-dimethoxybenzoyl)-

Description

2-Oxazolidinone derivatives are heterocyclic compounds featuring a five-membered ring containing both oxygen and nitrogen. The compound 3-(4-(acetyloxy)-3,5-dimethoxybenzoyl)-2-oxazolidinone is distinguished by its unique substitution pattern: a benzoyl group at the 3-position of the oxazolidinone core, which is further substituted with acetyloxy and methoxy groups at the 4-, 3-, and 5-positions of the aromatic ring. The acetyloxy group may confer hydrolytic instability, while the methoxy substituents enhance electron density and solubility compared to halogenated analogs .

Synthetic routes for such compounds likely involve cyclization of precursors with appropriate acyloxy and methoxy substituents. For example, acetylation or esterification steps (as seen in ’s use of acetic anhydride and amines ) could introduce the acetyloxy moiety, while methoxy groups might be installed via nucleophilic substitution or demethylation protection strategies.

Properties

CAS No. |

50916-01-3 |

|---|---|

Molecular Formula |

C14H15NO7 |

Molecular Weight |

309.27 g/mol |

IUPAC Name |

[2,6-dimethoxy-4-(2-oxo-1,3-oxazolidine-3-carbonyl)phenyl] acetate |

InChI |

InChI=1S/C14H15NO7/c1-8(16)22-12-10(19-2)6-9(7-11(12)20-3)13(17)15-4-5-21-14(15)18/h6-7H,4-5H2,1-3H3 |

InChI Key |

BJPQZSMGXULUNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1OC)C(=O)N2CCOC2=O)OC |

Origin of Product |

United States |

Preparation Methods

Step 1: Amination of Hydroxymethyl Oxazolidinone Derivative

- Starting material: Hydroxymethyl oxazolidinone derivative (formula 4)

- Process: The hydroxy group is converted into an amine group.

- Method:

- Attach a leaving group (methane sulfonyl, para-toluene sulfonyl, or halogen) to the hydroxy group at 0 °C.

- Perform nucleophilic substitution with sodium azide (1–3 equivalents) at 80–110 °C for 1–2 hours in solvents such as dimethylformamide, dimethylsulfoxide, or 1,4-dioxane.

- Reduce the azide to the primary amine.

- Conditions: The initial substitution is conducted at low temperature (0 °C), followed by nucleophilic displacement at elevated temperature.

- Notes: The use of azide as a nucleophile is preferred due to its high reactivity and selectivity.

Step 2: Acetylation of the Amine Compound

- Intermediate: Amine compound (formula 5)

- Reagents: Acetic anhydride in the presence of a base.

- Outcome: Formation of the acetylated amine compound (formula 6).

- Conditions: Typically carried out at room temperature or slightly elevated temperatures.

- Purpose: Introduces the acetyloxy group essential for the target compound.

Step 3: Halogenation of the Aromatic Ring

- Intermediate: Acetylated compound (formula 6)

- Reagents: Iodine monochloride (ICl) alone or iodine with silver trifluoroacetate (CF3COOAg).

- Outcome: Halogenation at the 4-position of the phenyl ring to give halogen compound (formula 7).

- Conditions: Room temperature.

- Notes: Iodination is preferred for its efficiency and selectivity.

Step 4: Stannylation of the Halogenated Compound

- Intermediate: Halogen compound (formula 7)

- Reagents: Hexamethylditin ((Me3Sn)2) in the presence of a palladium catalyst such as dichlorobistriphenylphosphine palladium (II) or tetrakistriphenylphosphine palladium (0).

- Outcome: Formation of the trimethylstannyl oxazolidinone derivative (formula 2).

- Conditions: 90–120 °C in solvents like 1,4-dioxane, dimethylformamide, or tetrahydrofuran.

- Purpose: Introduces a stannyl group that serves as a coupling partner in the next step.

Step 5: Palladium-Catalyzed Cross-Coupling

- Intermediate: Trimethylstannyl oxazolidinone derivative (formula 2)

- Reagents: Pyridine or pyrimidine derivative (formula 3), palladium catalyst (Pd(0) or Pd(II))

- Outcome: Formation of the final oxazolidinone compound with the desired aromatic substitution.

- Conditions: 60–150 °C for 30 minutes to 12 hours in solvents such as dimethylformamide, 1,4-dioxane, or tetrahydrofuran.

- Notes: This step is critical for attaching the 4-(acetyloxy)-3,5-dimethoxybenzoyl moiety via a palladium-catalyzed Stille-type coupling.

Summary Table of Preparation Steps

| Step | Transformation | Reagents/Conditions | Intermediate/Formulation | Key Notes |

|---|---|---|---|---|

| 1 | Amination of hydroxymethyl group | Leaving group attachment (0 °C), NaN3 substitution (80–110 °C), reduction | Hydroxymethyl oxazolidinone → Amine compound (5) | Use of azide nucleophile, strong base for initial step |

| 2 | Acetylation of amine | Acetic anhydride, base, room temperature | Amine compound (5) → Acetyl compound (6) | Introduces acetyloxy group |

| 3 | Halogenation of aromatic ring | ICl or I2 + CF3COOAg, room temperature | Acetyl compound (6) → Halogen compound (7) | Selective iodination at 4-position |

| 4 | Stannylation of halogen compound | Hexamethylditin, Pd catalyst, 90–120 °C, organic solvent | Halogen compound (7) → Trimethylstannyl derivative (2) | Prepares for cross-coupling |

| 5 | Palladium-catalyzed cross-coupling | Pyridine/pyrimidine derivative, Pd(0)/Pd(II), 60–150 °C, 30 min–12 h | Trimethylstannyl derivative (2) → Final compound | Stille coupling to attach aromatic moiety |

Research Findings and Optimization Notes

- The initial hydroxymethyl oxazolidinone derivative can be synthesized by reacting aniline derivatives with glycidylbutyrate in the presence of strong bases such as n-butyl lithium at low temperatures (around -78 °C) to ensure stereochemical control and high yield.

- The choice of leaving group for the amination step (methane sulfonyl, para-toluene sulfonyl, or halogen) affects the efficiency of azide substitution; methane sulfonyl is often preferred for its reactivity.

- The halogenation step is optimized by using iodine monochloride or iodine with silver trifluoroacetate to achieve selective iodination without over-halogenation.

- Palladium catalysts such as dichlorobistriphenylphosphine palladium (II) and tetrakistriphenylphosphine palladium (0) are effective for both stannylation and cross-coupling steps, with reaction times and temperatures adjusted to balance conversion and side reactions.

- Solvent choice (dimethylformamide, 1,4-dioxane, tetrahydrofuran) is critical for solubility and reaction kinetics, often used in combination to optimize yields.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone derivatives undergo various chemical reactions, including:

Oxidation: Oxidative transformations can modify the functional groups attached to the oxazolidinone ring.

Reduction: Reduction reactions can be used to alter the oxidation state of substituents.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of 2-oxazolidinone derivatives can yield N-oxides, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of oxazolidinone derivatives .

Biological Activity

The compound 2-Oxazolidinone, 3-(4-(acetyloxy)-3,5-dimethoxybenzoyl)- is a member of the oxazolidinone family, which is known for its diverse biological activities, particularly in the realm of pharmaceuticals. This article delves into the biological activity of this specific oxazolidinone derivative, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is , characterized by a five-membered ring containing nitrogen and oxygen atoms. The structure includes an acetyloxy group and a dimethoxybenzoyl moiety, which contribute to its biological properties.

Oxazolidinones primarily exert their effects by inhibiting protein synthesis in bacteria. They achieve this by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes and thus halting bacterial growth. This mechanism is similar to that observed in other antibiotics like linezolid, which has been extensively studied for its efficacy against Gram-positive bacteria .

Antimicrobial Activity

Research indicates that oxazolidinones possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, particularly those resistant to other antibiotic classes. Its mechanism involves the inhibition of protein synthesis, making it a valuable candidate in treating infections caused by resistant pathogens .

Anticancer Potential

Recent studies have highlighted the anticancer potential of oxazolidinones. For instance, derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro assays demonstrated that certain oxazolidinone derivatives exhibit cytotoxic effects on these cancer cells while sparing non-tumorigenic cells. A notable finding was that some compounds induced apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) levels, leading to cell cycle arrest .

Research Findings and Case Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 17.66 | Apoptosis via caspase activation |

| Study 2 | HeLa | 31.10 | G1 phase arrest; ROS production |

| Study 3 | DU145 | Not specified | Induction of apoptosis through caspase-3 and -9 activation |

- Study 1 : This study evaluated the antiproliferative activity of various oxazolidinone derivatives on MCF-7 cells, revealing an IC50 value of 17.66 µM for one derivative, indicating strong anticancer potential.

- Study 2 : In HeLa cells, an IC50 value of 31.10 µM was recorded, with findings suggesting that treatment led to G1 phase cell cycle arrest and increased ROS levels.

- Study 3 : Research on DU145 prostate cancer cells showed that certain oxazolidinones could induce apoptosis through specific caspase pathways .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

2-Oxazolidinone derivatives are known for their role as antibiotics. They inhibit protein synthesis in bacteria by interfering with the ribosomal function.

- Linezolid is a prominent example of an oxazolidinone antibiotic that has been effective against gram-positive bacteria, including those resistant to other antibiotic classes.

2. Chiral Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis. Its structure allows for the selective formation of chiral centers, which is crucial in the synthesis of pharmaceuticals.

Case Study: Evans Auxiliary

In research involving the use of oxazolidinones as Evans auxiliaries, it was demonstrated that these compounds can direct aldol reactions effectively. The presence of substituents at the 4 and 5 positions enhances the selectivity of reactions involving carbonyl compounds, showcasing their utility in synthesizing complex organic molecules .

Organic Synthesis Applications

1. Synthesis of Complex Molecules

The versatility of 2-oxazolidinones extends to their application in synthesizing various organic compounds. They can be utilized to create imides and participate in Diels-Alder reactions, which are essential for constructing cyclic structures in organic chemistry.

2. Development of New Therapeutics

Research has indicated that modifications to the oxazolidinone structure can lead to new therapeutic agents with enhanced efficacy and reduced side effects. For instance, derivatives have been explored for their potential in treating conditions beyond bacterial infections, including thromboembolic diseases .

Data Table: Comparison of Oxazolidinone Antibiotics

| Antibiotic | Mechanism of Action | Spectrum of Activity | Approval Year |

|---|---|---|---|

| Linezolid | Inhibits protein synthesis | Gram-positive bacteria | 2000 |

| Tedizolid | Similar to Linezolid | Gram-positive bacteria | 2014 |

| Rivaroxaban | Factor Xa inhibitor | Anticoagulant | 2011 |

| Contezolid | Targets bacterial protein synthesis | Broad-spectrum against gram-positive | Phase III |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Oxazolidinone vs. Oxazolidinedione The target compound’s oxazolidinone core (one ketone, one amide) contrasts with oxazolidinediones (two ketones), such as the pesticides procymidone and vinclozolin ().

Oxazolidinone vs. Thiazolo-Pyrimidine describes thiazolo-pyrimidine derivatives (e.g., 11a-b) with benzylidene substituents. While structurally distinct, these share synthetic parallels, such as reflux conditions with sodium acetate in acetic anhydride . The target’s benzoyl group may offer greater conformational rigidity compared to the benzylidene linkage in 11a-b, impacting binding interactions.

Substituent Effects

- Electron-Donating vs. In contrast, dichlorophenyl groups () withdraw electrons, enhancing electrophilic resistance .

- Biological Implications : Dichlorophenyl-substituted oxazolidinediones (e.g., vinclozolin) act as fungicides, while methoxy/acetyloxy groups in the target may favor antibacterial or anti-inflammatory applications, though this remains speculative based on structural analogs .

Research Findings and Data

Physicochemical Properties

- Melting Points : Thiazolo-pyrimidine derivatives () exhibit m.p. ranges of 213–269°C, suggesting the target compound may similarly require high thermal stability due to aromatic stacking .

- Spectroscopic Data : IR and NMR patterns for the target would align with ’s compounds, with key signals for acetyloxy (~1,720 cm⁻¹) and methoxy (~2,850 cm⁻¹) groups .

Stability and Reactivity

The acetyloxy group in the target is prone to hydrolysis under acidic or basic conditions, unlike the stable dichlorophenyl substituents in ’s pesticides. Methoxy groups, however, resist hydrolysis, enhancing shelf life .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-(acetyloxy)-3,5-dimethoxybenzoyl)-2-oxazolidinone?

- Answer : The compound is synthesized via multi-step reactions involving acyl hydrazide intermediates and condensation with substituted benzaldehydes. A typical protocol involves refluxing intermediates (e.g., 4-amino-triazole derivatives) with substituted benzaldehyde in absolute ethanol and glacial acetic acid, followed by solvent removal and crystallization . Key steps include:

- Reaction conditions : Reflux for 4–18 hours, use of polar aprotic solvents (e.g., DMSO), and purification via recrystallization (water-ethanol mixtures).

- Yield optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of amine to aldehyde) and catalyst (e.g., acetic acid) can improve yields to ~65% .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., acetyloxy and dimethoxy groups) and oxazolidinone ring integrity .

- Mass spectrometry : High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., exact mass matching CHNO) .

- Chromatography : HPLC with UV detection ensures purity (>95%) and identifies byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the synthesis of 3-(4-(acetyloxy)-3,5-dimethoxybenzoyl)-2-oxazolidinone derivatives?

- Answer : Systematic optimization involves:

- Solvent screening : Polar solvents (e.g., DMF, MeCN) enhance solubility of intermediates, while mixed solvents (DMF-acetic acid) improve recrystallization .

- Catalyst selection : Lewis acids (e.g., NaCO) or organocatalysts may accelerate condensation steps .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., cyclization) .

- Data-driven approach : Design of Experiments (DoE) can model interactions between variables (e.g., time, temperature, solvent) to maximize yield .

Q. What computational strategies are used to predict the bioactivity of 2-oxazolidinone derivatives?

- Answer :

- Molecular docking : Simulations against target proteins (e.g., bacterial enzymes or cancer-related kinases) assess binding affinity. For example, docking into hENT1 or CYP450 active sites can predict transport or metabolic stability .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. acetyloxy groups) with biological activity (e.g., IC values) using descriptors like logP and electronegativity .

- Validation : Compare computational predictions with in vitro assays (e.g., antimicrobial or cytotoxicity testing) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Contradictions may arise from assay variability or structural impurities. Mitigation strategies include:

- Standardized protocols : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., reference antibiotics) .

- Purity verification : Reanalyze batches via HPLC-MS to exclude confounding impurities (<2% threshold) .

- Mechanistic studies : Probe mode of action (e.g., ROS generation, DNA intercalation) to distinguish specific vs. nonspecific effects .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

- Answer : Scale-up issues include:

- Purification bottlenecks : Replace column chromatography with recrystallization or flash distillation for cost-effective large-scale production .

- Exothermic reactions : Implement temperature-controlled reactors to manage heat release during condensation steps .

- Intermediate stability : Protect sensitive groups (e.g., acetyloxy) via inert atmosphere (N) or low-temperature storage .

Methodological Recommendations

| Research Aspect | Recommended Techniques | Key References |

|---|---|---|

| Synthesis | Reflux condensation, recrystallization | |

| Structural Analysis | H/C NMR, HRMS-ESI, HPLC-UV | |

| Bioactivity Screening | Antimicrobial assays (MIC), cytotoxicity (MTT) | |

| Computational Modeling | Autodock Vina, Gaussian (DFT calculations) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.